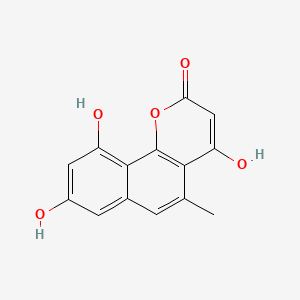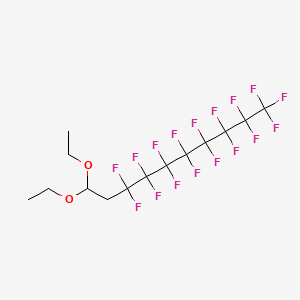
Glycidyl Myristate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycidyl Myristate-d5 is a stable isotope-labeled compound, specifically a deuterated form of Glycidyl Myristate. It is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecule. The molecular formula of this compound is C17H27D5O3, and it has a molecular weight of 289.46 g/mol . This compound is commonly used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Glycidyl Myristate-d5 typically involves the chemical synthesis of dioxane (epoxide) reacting with Myristate-d5. The specific synthetic steps may vary depending on the preparation conditions . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the successful formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while maintaining cost-effectiveness. The industrial production methods may include continuous flow reactors and advanced purification techniques to achieve high-quality this compound.
化学反应分析
Types of Reactions: Glycidyl Myristate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of substituted glycidyl esters.
科学研究应用
Glycidyl Myristate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glycidyl esters in various samples.
Biology: Employed in metabolic studies to trace the incorporation and transformation of glycidyl esters in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of glycidyl esters in the body.
Industry: Applied in the development of new materials and formulations, particularly in the field of polymer chemistry
作用机制
The mechanism of action of Glycidyl Myristate-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in various studies. The compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
相似化合物的比较
- Glycidyl Myristate
- Glycidyl Palmitate
- Glycidyl Stearate
Comparison: Glycidyl Myristate-d5 is unique due to its stable isotope labeling with deuterium atoms. This labeling provides enhanced stability and allows for precise tracking in research applications. Compared to its non-deuterated counterparts, this compound offers improved analytical performance and reduced interference in various assays. The presence of deuterium atoms also makes it a valuable tool in studying metabolic pathways and reaction mechanisms .
属性
CAS 编号 |
1330180-72-7 |
|---|---|
分子式 |
C17H32O3 |
分子量 |
289.471 |
IUPAC 名称 |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] tetradecanoate |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3/i14D2,15D2,16D |
InChI 键 |
WVRMZLGUSWWTOZ-SUTULTBBSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC1CO1 |
同义词 |
Tetradecanoic Acid 2-Oxiranylmethyl-d5 Ester; Glycidyl-d5 Tetradecanoate; Myristic Acid Glycidyl-d5 Ester; NSC 404224-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











